molecular formula C15H11N3O B7467629 N-(quinolin-6-yl)pyridine-4-carboxamide

N-(quinolin-6-yl)pyridine-4-carboxamide

Cat. No.: B7467629
M. Wt: 249.27 g/mol
InChI Key: KFVWOTSHXWAFMK-UHFFFAOYSA-N
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Description

N-(quinolin-6-yl)pyridine-4-carboxamide, with the molecular formula C15H11N3O, is a chemical compound of significant interest in medicinal chemistry and drug discovery research . This molecule features a quinoline ring system linked to a pyridine ring via a carboxamide group, a structural motif present in compounds with a wide range of pharmacological activities . While specific biological data for this exact compound is limited from the search, its core structure is closely related to several well-studied classes of bioactive molecules. For instance, research on similar quinoline-6-carboxamide derivatives has identified potent antagonists of the P2X7 receptor, a key player in the tumor microenvironment of cancers such as breast cancer; these compounds have shown promise in inducing apoptotic cell death and exhibiting anti-proliferative effects in vitro . Furthermore, the quinoline-carboxamide scaffold is a recognized privileged structure in antimalarial drug discovery, with some analogs, like specific quinoline-4-carboxamides, demonstrating excellent oral efficacy in malaria models by inhibiting the novel target PfEF2 . The structural flexibility of the quinoline nucleus allows for various modifications, making it a versatile template for exploring structure-activity relationships (SAR) in the development of new therapeutic agents for conditions including pain, cancer, and infectious diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-quinolin-6-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(11-5-8-16-9-6-11)18-13-3-4-14-12(10-13)2-1-7-17-14/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVWOTSHXWAFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=NC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Carbonylation

The aminocarbonylation of 6-iodoquinoline with pyridin-4-amine represents a direct route to N-(quinolin-6-yl)pyridine-4-carboxamide. This method leverages palladium catalysts, such as Pd(OAc)₂, in the presence of ligands like Xantphos, under carbon monoxide (CO) pressure. The reaction proceeds via a double CO insertion mechanism, forming the desired carboxamide.

Optimization Parameters :

  • CO Pressure : At 30 bar, the reaction favors the formation of 2-ketocarboxamides, while atmospheric pressure yields a mixture of carboxamides and ketoamides.

  • Temperature : Elevated temperatures (90–120°C) enhance reaction rates but may necessitate shorter reaction times to avoid decomposition.

  • Solvent System : Tetrahydrofuran (THF) or toluene is preferred for their compatibility with palladium complexes.

Procedure :

  • Combine 6-iodoquinoline (1.0 equiv), pyridin-4-amine (1.2 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) in THF.

  • Pressurize with CO (30 bar) and heat at 90°C for 12 hours.

  • Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 68–75% under optimized conditions.

Acid Chloride-Mediated Coupling

Synthesis of Quinoline-6-Carbonyl Chloride

The activation of quinoline-6-carboxylic acid to its acid chloride is a critical precursor step. Thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) efficiently converts the carboxylic acid to the reactive acyl chloride.

Procedure :

  • Reflux quinoline-6-carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in DCM for 3 hours.

  • Remove excess SOCl₂ under reduced pressure to isolate quinoline-6-carbonyl chloride as a yellow solid.

Amide Bond Formation with Pyridin-4-Amine

The acyl chloride reacts with pyridin-4-amine in the presence of a base, such as triethylamine (Et₃N), to form the target carboxamide.

Procedure :

  • Dissolve quinoline-6-carbonyl chloride (1.0 equiv) and pyridin-4-amine (1.5 equiv) in DCM.

  • Add Et₃N (2.0 equiv) dropwise at 0°C and stir at room temperature for 6 hours.

  • Wash with water, dry over MgSO₄, and recrystallize from ethanol.

Yield : 82–89% after recrystallization.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Formation

A Wang resin-functionalized quinoline-6-carboxylic acid derivative allows for iterative amide coupling. This method is advantageous for parallel synthesis and combinatorial libraries.

Procedure :

  • Immobilize quinoline-6-carboxylic acid onto Wang resin using DIC/HOBt activation.

  • Treat with pyridin-4-amine (2.0 equiv) and DIPEA in DMF for 24 hours.

  • Cleave the product from the resin with trifluoroacetic acid (TFA)/DCM (1:1).

Yield : 70–78% with >95% purity (HPLC).

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Conditions Yield Purity
AminocarbonylationPd(OAc)₂/Xantphos90°C, 30 bar CO, 12 h68–75%90–95%
Acid Chloride CouplingSOCl₂/Et₃NRT, 6 h82–89%95–98%
Solid-Phase SynthesisDIC/HOBtRT, 24 h70–78%>95%

Key Observations :

  • The acid chloride method offers superior yields and simplicity but requires stringent handling of corrosive reagents.

  • Aminocarbonylation is scalable for industrial applications but demands specialized equipment for CO handling.

  • Solid-phase synthesis, while lower yielding, enables rapid diversification for structure-activity relationship (SAR) studies.

Crystallization and Polymorph Control

Solvent-Antisolvent Crystallization

Crystalline purity is achieved using solvent-antisolvent systems. For example, dissolving the crude product in ethanol and adding cold dichloromethane induces crystallization.

Procedure :

  • Dissolve this compound in hot ethanol.

  • Add cold DCM (0–5°C) dropwise until cloudiness appears.

  • Filter and dry under vacuum to obtain Form A crystals.

Characterization :

  • PXRD Peaks : 8.5°, 10.5°, 12.9° (2θ).

  • Melting Point : 214–216°C .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-6-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(quinolin-6-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(quinolin-6-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The compound’s quinoline-pyridine scaffold is shared with several analogs, but substitutions critically alter properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
N-(quinolin-6-yl)pyridine-4-carboxamide Quinoline + pyridine None (baseline) C₁₅H₁₁N₃O ~249.27 (estimated) -
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) Quinoline + acrylamide Bromine (quinoline), phenyl (acrylamide) C₁₈H₁₃BrN₂O 365.22
HAK () Quinoxaline + pyridine Indole, pyrimidine C₂₇H₂₀N₈O 472.50
N-[4-(benzylsulfamoyl)phenyl]pyridine-4-carboxamide Pyridine + phenyl Benzylsulfamoyl C₁₉H₁₇N₃O₃S 367.42

Key Observations :

  • Extended Aromatic Systems: HAK’s quinoxaline-indole scaffold increases molecular weight and lipophilicity, likely impacting blood-brain barrier permeability compared to the simpler quinoline-pyridine system .
  • Sulfonamide vs. Carboxamide : The sulfonamide group in ’s compound introduces stronger hydrogen-bonding capacity and acidity, which may enhance receptor affinity but alter metabolic stability .

Route Efficiency and Yield

Synthesis of quinoline-carboxamide derivatives often employs modular approaches, as seen in ’s "Route B" for acrylamide-linked analogs .

Compound Synthetic Route Key Reagents/Conditions Yield (%) Reference
6m Route A Piperidine-4-ylmethanol, DMSO 53
8a Route B Tosyl protection, amide coupling ~50–60
HAK () Amide coupling Pyrimidin-5-amine, Pd catalysis Not reported

Key Insights :

  • Bulky substituents (e.g., piperidine in 6m) reduce yields due to steric hindrance .
  • Halogenation (e.g., bromine in 6o) may require harsh conditions, complicating purification.

Pharmacokinetic and Pharmacodynamic Profiles

Substituents influence logP, solubility, and target engagement:

Compound logP (Predicted) PSA (Ų) Notable Bioactivity Reference
This compound ~2.5 ~50 Hypothesized kinase inhibition -
6n ~3.1 65 Anticancer (in vitro)
8a ~2.8 110 Dual BET/HDAC inhibition
HAK ~4.6 120 Kinase inhibition (e.g., EGFR)

Critical Analysis :

  • logP and Solubility : The target compound’s moderate logP (~2.5) suggests better aqueous solubility than HAK (~4.6) but lower than 8a (~2.8) .
  • Polar Surface Area (PSA) : Higher PSA in sulfonamide derivatives (e.g., 8a) correlates with improved membrane permeability but may limit CNS penetration .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(quinolin-6-yl)pyridine-4-carboxamide derivatives?

Synthesis typically involves coupling reactions between pyridine-4-carboxylic acid derivatives and quinolin-6-amine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by amide bond formation under mild conditions (e.g., room temperature, dichloromethane solvent). Optimization of reaction time and stoichiometry is critical to achieving yields >70% . Catalysts like palladium may enhance coupling efficiency in complex substitutions .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound class?

X-ray crystallography provides definitive 3D conformation data, particularly for identifying torsional angles between the quinoline and pyridine moieties. For dynamic analysis, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can detect electronic environments of aromatic protons and carboxamide groups, with chemical shifts (e.g., δ 8.5–9.0 ppm for quinoline protons) aiding in structural validation. SHELX software is widely used for crystallographic refinement .

Q. What biological activities are associated with this compound analogs?

Common activities include anticancer and antimicrobial properties, often linked to substituent effects. For example:

  • Fluorine or chlorine at the phenyl ring enhances target binding via halogen bonding .
  • Cyclopropyl groups improve metabolic stability by reducing oxidative degradation . Standard assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) are used to evaluate efficacy .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?

Discrepancies often arise from poor pharmacokinetic properties (e.g., low solubility or plasma stability). Strategies include:

  • Structural modification : Introducing hydrophilic groups (e.g., morpholine) to enhance solubility .
  • Prodrug design : Masking the carboxamide with ester groups to improve bioavailability .
  • Metabolic profiling : Using LC-MS to identify degradation pathways and refine substituents .

Q. What computational methods are effective in predicting binding modes of quinoline-pyridine hybrids?

Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., kinase domains) can prioritize compounds for synthesis. MD simulations (>100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding . Electrostatic potential maps further guide substituent placement to optimize interactions .

Q. How do reaction conditions influence regioselectivity in multi-step syntheses?

Example: In cyclization reactions, solvent polarity (e.g., DMF vs. THF) and temperature control regioselectivity. For instance, DMF at 80°C favors formation of the pyrazolo[3,4-b]pyridine core over competing isomers . Microwave-assisted synthesis reduces side reactions by achieving uniform heating, improving yields by 15–20% compared to conventional methods .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or HPLC ensures consistent intermediate purity .
  • Design of Experiments (DoE) : Multivariate analysis optimizes parameters (e.g., catalyst loading, pH) to minimize impurities .

Data Contradiction Analysis

Q. Why do similar analogs exhibit divergent activity profiles despite minor structural differences?

Subtle changes (e.g., pyridine vs. pyrimidine ) alter electron density, affecting target binding. For example:

  • Pyridine-4-carboxamide derivatives show stronger π-π stacking with tyrosine kinases than pyrimidine analogs .
  • Ortho-substituents on the quinoline ring induce steric hindrance, reducing affinity for DNA gyrase in antimicrobial assays .

Key Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for complex substitutions .
  • Characterization : Combine XRD and NOESY NMR for unambiguous stereochemical assignment .
  • Bioactivity Testing : Use orthogonal assays (e.g., SPR alongside cell-based screens) to validate mechanisms .

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